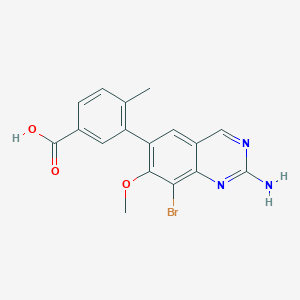
3-(2-Amino-8-bromo-7-methoxyquinazolin-6-yl)-4-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Amino-8-bromo-7-methoxyquinazolin-6-yl)-4-methylbenzoic acid is a complex organic compound with the molecular formula C₁₇H₁₄BrN₃O₃ and a molecular weight of 388.22 g/mol This compound features a quinazoline core substituted with amino, bromo, and methoxy groups, as well as a benzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-8-bromo-7-methoxyquinazolin-6-yl)-4-methylbenzoic acid typically involves multi-step organic reactions. One common approach includes the condensation of appropriate starting materials followed by functional group transformations. For instance, the synthesis might start with the formation of the quinazoline core, followed by bromination, methoxylation, and subsequent coupling with a benzoic acid derivative .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Amino-8-bromo-7-methoxyquinazolin-6-yl)-4-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while substitution of the bromo group could yield various substituted quinazoline derivatives .
Applications De Recherche Scientifique
3-(2-Amino-8-bromo-7-methoxyquinazolin-6-yl)-4-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(2-Amino-8-bromo-7-methoxyquinazolin-6-yl)-4-methylbenzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-Amino-8-chloro-7-methoxyquinazolin-6-yl)-4-methylbenzoic acid
- 3-(2-Amino-8-fluoro-7-methoxyquinazolin-6-yl)-4-methylbenzoic acid
- 3-(2-Amino-8-iodo-7-methoxyquinazolin-6-yl)-4-methylbenzoic acid
Uniqueness
The uniqueness of 3-(2-Amino-8-bromo-7-methoxyquinazolin-6-yl)-4-methylbenzoic acid lies in its specific substitution pattern, which can confer distinct chemical and biological properties. For example, the presence of the bromo group may enhance its reactivity in certain substitution reactions compared to its chloro or fluoro analogs .
Propriétés
Formule moléculaire |
C17H14BrN3O3 |
|---|---|
Poids moléculaire |
388.2 g/mol |
Nom IUPAC |
3-(2-amino-8-bromo-7-methoxyquinazolin-6-yl)-4-methylbenzoic acid |
InChI |
InChI=1S/C17H14BrN3O3/c1-8-3-4-9(16(22)23)5-11(8)12-6-10-7-20-17(19)21-14(10)13(18)15(12)24-2/h3-7H,1-2H3,(H,22,23)(H2,19,20,21) |
Clé InChI |
QXXGXFYYGCMLCU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)O)C2=C(C(=C3C(=C2)C=NC(=N3)N)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




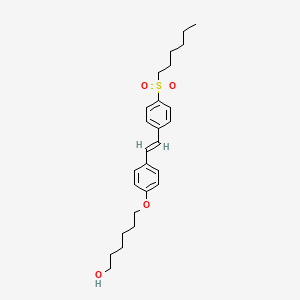
![N-[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-(4-ethylsulfonylphenyl)acetamide](/img/structure/B13889034.png)
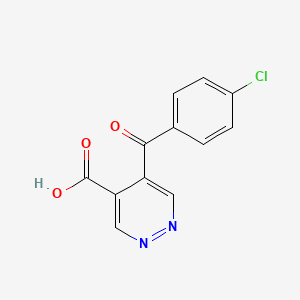

![5,6-Dimethyl-2-phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13889055.png)
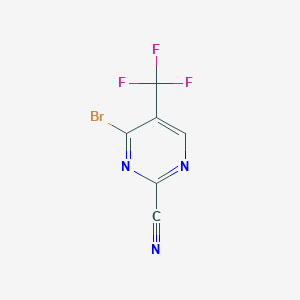
![2-ethyl-3-oxo-N-[2-(2-thienyl)ethyl]butanamide](/img/structure/B13889062.png)
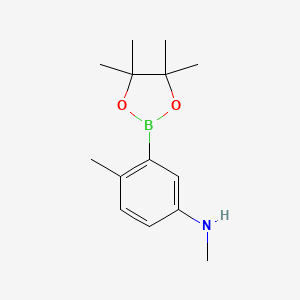
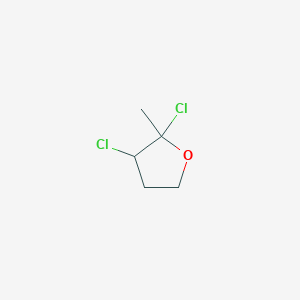
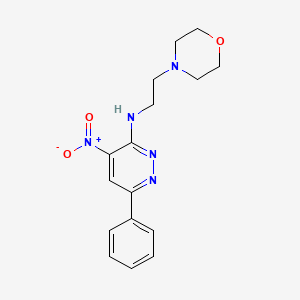

![3-[2-Chloro-4-[(3,4-dichlorophenyl)methoxy]phenyl]-3-ethoxypropanoic acid](/img/structure/B13889097.png)
